molecular formula C11H15NO4S2 B11394513 N-(2-methylphenyl)tetrahydrothiophene-3-sulfonamide 1,1-dioxide

N-(2-methylphenyl)tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Cat. No.: B11394513
M. Wt: 289.4 g/mol
InChI Key: LXBREDCZHTTXTG-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiolane ring, a sulfonamide group, and a 2-methylphenyl substituent

Properties

Molecular Formula

C11H15NO4S2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C11H15NO4S2/c1-9-4-2-3-5-11(9)12-18(15,16)10-6-7-17(13,14)8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

LXBREDCZHTTXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride derivative. The final step involves the attachment of the 2-methylphenyl group via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product. Large-scale production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The 2-methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The thiolane ring and 2-methylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-N′-(2-METHYLPHENYL) THIOUREA: Shares the 2-methylphenyl group but differs in the presence of a thiourea group instead of a sulfonamide group.

    N-(2-METHYLPHENYL)-N′-(2-METHYLPHENYL) SULFONAMIDE: Similar in structure but lacks the thiolane ring.

Uniqueness

N-(2-METHYLPHENYL)-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is unique due to the combination of its thiolane ring, sulfonamide group, and 2-methylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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